N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine
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Overview
Description
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine is a compound that features a benzodioxole moiety, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine typically involves the coupling of a benzodioxole derivative with an alanine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For example, the benzodioxole moiety can be introduced using a copper-catalyzed coupling reaction, followed by bromination with N-bromosuccinimide . The resulting intermediate can then be coupled with an alanine derivative under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes would need to be developed to ensure the compound can be produced in large quantities while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzodioxole moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.
Scientific Research Applications
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential anticancer properties make it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: This compound shares the benzodioxole moiety and has similar biological activity.
N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride: Another compound with a benzodioxole moiety, used in similar applications.
Uniqueness
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine is unique due to its specific structure, which allows it to interact with different molecular targets compared to other benzodioxole-containing compounds. Its specific arrangement of functional groups also gives it distinct chemical properties and reactivity.
Properties
CAS No. |
90778-75-9 |
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Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H15NO5/c1-10(15(18)19)16-14(17)5-3-2-4-11-6-7-12-13(8-11)21-9-20-12/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/b4-2+,5-3+/t10-/m0/s1 |
InChI Key |
HZTAUZSFIXBDDW-YZIRDXSFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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